Mazipredone

Description

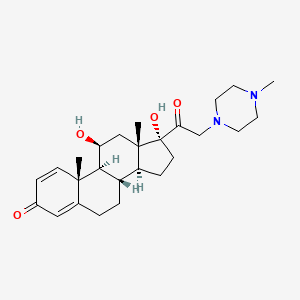

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O4/c1-24-8-6-18(29)14-17(24)4-5-19-20-7-9-26(32,25(20,2)15-21(30)23(19)24)22(31)16-28-12-10-27(3)11-13-28/h6,8,14,19-21,23,30,32H,4-5,7,9-13,15-16H2,1-3H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBOZZDZNVIXFC-VRRJBYJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=CC35C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=C[C@]35C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926941 | |

| Record name | Mazipredone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13085-08-0 | |

| Record name | Mazipredone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13085-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mazipredone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013085080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mazipredone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAZIPREDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN0W2YSW63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mazipredone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mazipredone, a synthetic glucocorticoid, is a derivative of prednisolone notable for its anti-inflammatory and anti-allergic properties. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies. As a member of the corticosteroid family, this compound's primary mechanism of action involves its interaction with the glucocorticoid receptor, leading to the modulation of gene expression and subsequent anti-inflammatory effects. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Chemical Structure and Identifiers

This compound is chemically designated as (8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one[1]. The addition of a methylpiperazinyl group at the C-21 position distinguishes it from prednisolone.

Below is a 2D representation of the chemical structure of this compound:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | [1] |

| CAS Registry Number | 13085-08-0 | [2] |

| Molecular Formula | C26H38N2O4 | [2] |

| Molecular Weight | 442.59 g/mol | [2][3] |

| Canonical SMILES | C[C@]12C--INVALID-LINK--CN4CCN(CC4)C)O)CCC5=CC(=O)C=C[C@]35C">C@@HO | [4] |

| InChI | InChI=1S/C26H38N2O4/c1-24-8-6-18(29)14-17(24)4-5-19-20-7-9-26(32,25(20,2)15-21(30)23(19)24)22(31)16-28-12-10-27(3)11-13-28/h6,8,14,19-21,23,30,32H,4-5,7,9-13,15-16H2,1-3H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1 | [4] |

| InChIKey | CZBOZZDZNVIXFC-VRRJBYJJSA-N | [4] |

| Synonyms | Depersolon, Deoxymethylpiperazinyl prednisolone | [4] |

Physicochemical Properties

This compound is described as a water-soluble, long-acting prednisolone derivative[5]. It is also known to be soluble in DMSO. The compound is sensitive to oxidation and degradation in acidic and basic media. A study on its impurity profile revealed its degradation pathways under stress conditions[6].

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 199 °C | [2] |

| Solubility | Water-soluble, Soluble in DMSO | [5][7] |

| Stability | Sensitive to oxidation, acidic and basic conditions. Stable for several weeks at ambient temperature during shipping. For long-term storage, -20°C is recommended. | [5] |

| Appearance | Data not available | |

| pKa | Data not available |

Pharmacology

This compound is a synthetic glucocorticoid with potent anti-inflammatory and anti-allergic effects. Its therapeutic applications are primarily for topical treatment of skin conditions and parenteral use as a glucocorticoid[5]. The brand name for this compound is Depersolon, and it has been marketed in the Czech Republic and Hungary[4].

Mechanism of Action: Glucocorticoid Receptor Signaling

Like other corticosteroids, this compound exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of a wide array of genes, leading to the observed anti-inflammatory, immunosuppressive, and metabolic effects.

The diagram below illustrates the generalized signaling pathway of the glucocorticoid receptor.

Caption: Glucocorticoid Receptor Signaling Pathway.

Pharmacokinetics and Pharmacodynamics

Specific pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain. However, as a prednisolone derivative, its behavior is expected to be similar to other glucocorticoids.

Table 3: General Pharmacological Profile of Glucocorticoids (for reference)

| Parameter | Description | Reference |

| Absorption | Generally well-absorbed after oral and parenteral administration. | [9] |

| Distribution | Widely distributed throughout the body. Binds to plasma proteins, primarily corticosteroid-binding globulin and albumin. | [10] |

| Metabolism | Primarily metabolized in the liver. | [10] |

| Excretion | Metabolites are excreted by the kidneys. | [10] |

| Pharmacodynamics | Effects are mediated through the glucocorticoid receptor, leading to changes in gene expression. The onset of action for genomic effects is typically in the order of hours. | [11] |

Note: The data in Table 3 is generalized for glucocorticoids and may not be fully representative of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A reversed-phase HPLC method has been described for the separation of impurities and degradation products of this compound hydrochloride[6].

Methodology:

-

Columns: C18 and C8 reversed-phase columns.

-

Mobile Phase: Isocratic and gradient systems using aqueous ammonium acetate, methanol, and acetonitrile.

-

Detection: Diode-array UV detection and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) for identification of impurities.

-

Stress Conditions for Degradation Studies: 0.1 M hydrochloric acid and 0.1 M sodium hydroxide at 80°C to study hydrolytic and oxidative degradation pathways.

The workflow for this type of analysis is depicted below.

Caption: General workflow for HPLC-based stability and impurity analysis.

In Vitro Anti-Inflammatory Assays

While specific protocols for this compound are not detailed in the available literature, standard in vitro assays for evaluating the anti-inflammatory potential of compounds can be applied.

Example Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

-

NO Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess assay.

-

Data Analysis: Calculate the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

Clinical Use and Adverse Effects

This compound has been used topically for skin conditions and parenterally as a glucocorticoid[5]. As with other corticosteroids, potential adverse effects are associated with its use, particularly with systemic and long-term administration. These can include metabolic effects (e.g., hyperglycemia), immunosuppression, and effects on the skin and other organ systems.

Conclusion

This compound is a synthetic glucocorticoid with established anti-inflammatory and anti-allergic properties. Its chemical structure and general pharmacological profile are well-characterized. While specific quantitative data on some physicochemical properties and detailed pharmacokinetic/pharmacodynamic profiles are limited in publicly available literature, its similarity to prednisolone provides a basis for understanding its biological activity. The experimental protocols outlined in this guide offer a starting point for further investigation and characterization of this compound. Further research is warranted to fully elucidate the specific properties of this compound and its potential therapeutic applications.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. Estimation of impurity profiles of drugs and related materials Part 18. Impurities and degradation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]

- 11. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Mazipredone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mazipredone, a synthetic glucocorticoid corticosteroid, is understood to exert its anti-inflammatory effects through mechanisms largely shared with other members of the glucocorticoid class.[1] This technical guide delineates the putative in vitro mechanism of action of this compound, drawing upon established principles of glucocorticoid receptor (GR) signaling. While specific experimental data for this compound is limited in publicly available literature, this document provides a comprehensive framework of the expected molecular interactions and cellular effects. It covers the core concepts of GR-mediated transactivation and transrepression, the modulation of key inflammatory signaling pathways involving NF-κB and AP-1, and the experimental protocols typically employed to characterize these activities. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of this compound and related glucocorticoids.

Introduction to this compound

This compound, also known by the brand name Depersolon, is a synthetic corticosteroid with glucocorticoid activity.[1] Like other glucocorticoids, its primary therapeutic utility lies in its potent anti-inflammatory and immunosuppressive properties. The clinical efficacy of these agents is predicated on their ability to modulate gene expression and interfere with pro-inflammatory signaling cascades at the cellular level. This guide focuses on the in vitro experimental framework used to elucidate these mechanisms.

Core Mechanism: Glucocorticoid Receptor Interaction

The biological effects of this compound are initiated by its binding to the cytosolic Glucocorticoid Receptor (GR). The GR is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2][3]

Experimental Protocol: Glucocorticoid Receptor Binding Assay

A competitive binding assay is the standard method to determine the affinity of a compound for the GR.

-

Objective: To quantify the binding affinity of this compound for the GR.

-

Cell Line: Typically, cells expressing high levels of GR, such as human A549 lung carcinoma cells or rat thymus cytosol, are used.

-

Methodology:

-

A fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with a preparation of GR-containing cytosol or whole cells.

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radiolabeled ligand.

-

After incubation to reach equilibrium, bound and unbound radioligand are separated (e.g., by filtration or dextran-coated charcoal).

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).

-

Dual Modes of Action: Transactivation and Transrepression

Upon ligand binding, the this compound-GR complex translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.[3][4]

Transactivation

Transactivation involves the direct binding of the GR dimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription.[2] This mechanism is associated with both some of the therapeutic effects and many of the adverse side effects of glucocorticoids.

Transrepression

Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids. It involves the interference of the GR with the function of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without direct binding to a GRE.[4] This leads to the downregulation of pro-inflammatory genes.

Table 1: Putative Effects of this compound on Gene Expression

| Mechanism | GR Activity | Target DNA Element | Key Interacting Factors | Consequence | Associated Effects |

| Transactivation | Dimer | GRE | Coactivators (e.g., SRC-1, CBP/p300) | Upregulation of gene transcription | Metabolic regulation, some anti-inflammatory effects, side effects (e.g., osteoporosis, hyperglycemia) |

| Transrepression | Monomer | - | NF-κB, AP-1 | Downregulation of pro-inflammatory gene transcription | Potent anti-inflammatory and immunosuppressive effects |

Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory action of this compound is primarily mediated by the suppression of NF-κB and AP-1 signaling pathways.

Inhibition of NF-κB Signaling

NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Glucocorticoids inhibit NF-κB signaling through several mechanisms:

-

Direct Protein-Protein Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.

-

Induction of IκBα: Glucocorticoids can upregulate the expression of the NF-κB inhibitor, IκBα, which sequesters NF-κB in the cytoplasm.

Inhibition of AP-1 Signaling

AP-1 is another critical transcription factor involved in cellular proliferation, differentiation, and the inflammatory response. Similar to NF-κB, the activated GR can physically interact with the components of the AP-1 complex (e.g., c-Jun and c-Fos), thereby inhibiting its transcriptional activity.[5]

Experimental Protocol: Reporter Gene Assay for NF-κB and AP-1 Inhibition

-

Objective: To quantify the inhibitory effect of this compound on NF-κB and AP-1 transcriptional activity.

-

Cell Line: A suitable cell line (e.g., HEK293 or A549) is transiently or stably transfected with a reporter plasmid. This plasmid contains a promoter with multiple copies of either NF-κB or AP-1 binding sites upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

-

Methodology:

-

Transfected cells are pre-treated with varying concentrations of this compound.

-

Inflammatory stimulation is induced using an appropriate agent (e.g., TNF-α or IL-1β for NF-κB activation; PMA for AP-1 activation).

-

After a defined incubation period, cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase).

-

The concentration of this compound that causes 50% inhibition of the stimulated reporter activity (IC50) is calculated.

-

Table 2: Expected Quantitative In Vitro Activity Profile for this compound

| Assay | Parameter | Expected Outcome | Significance |

| Glucocorticoid Receptor Binding Assay | Ki (nM) | Low nanomolar range | High affinity for the GR is a prerequisite for potency. |

| NF-κB Reporter Gene Assay | IC50 (nM) | Potent inhibition | Indicates strong anti-inflammatory potential via transrepression. |

| AP-1 Reporter Gene Assay | IC50 (nM) | Potent inhibition | Complements NF-κB inhibition in mediating anti-inflammatory effects. |

| GRE-mediated Reporter Gene Assay | EC50 (nM) | Varies | Indicates the potential for transactivation-mediated effects (therapeutic and adverse). |

| Cytokine Release Assay (e.g., IL-6, TNF-α) | IC50 (nM) | Potent inhibition | Confirms the functional anti-inflammatory effect in a cellular context. |

Visualizing the Mechanism of Action

The following diagrams illustrate the core signaling pathways and experimental workflows discussed.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 4. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Mazipredone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected pharmacological profile of Mazipredone based on its classification as a synthetic glucocorticoid and a derivative of prednisolone. Due to the limited availability of specific preclinical and clinical data for this compound in publicly accessible literature, this paper leverages established knowledge of glucocorticoid pharmacology and comparative data from closely related compounds to project its likely characteristics. All quantitative data presented for comparative purposes should be clearly understood as such and not as experimentally determined values for this compound itself.

Introduction

This compound, also known as Depersolon, is a synthetic glucocorticoid corticosteroid that has been marketed in some European countries, including the Czech Republic and Hungary.[1] As a derivative of prednisolone, it is designed to exert potent anti-inflammatory and anti-allergic effects.[2][3] This technical guide aims to provide a detailed pharmacological profile of this compound, addressing its mechanism of action, expected pharmacokinetics and pharmacodynamics, and the experimental methodologies typically employed to characterize such compounds.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₈N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 442.60 g/mol | --INVALID-LINK-- |

| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | --INVALID-LINK-- |

| Synonyms | Depersolon, Methylpiperazinyl deoxyprednisolone | --INVALID-LINK-- |

Mechanism of Action

As a glucocorticoid, this compound's primary mechanism of action is mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

Glucocorticoid Receptor Binding and Activation

Upon entering the cell, this compound is expected to bind to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding event triggers a conformational change in the GR, leading to the dissociation of the HSPs and other associated proteins. The activated this compound-GR complex then translocates to the nucleus.

Figure 1: Glucocorticoid Receptor Signaling Pathway

Genomic Mechanisms: Transactivation and Transrepression

In the nucleus, the this compound-GR complex can modulate gene expression through two primary genomic mechanisms:

-

Transactivation: As a homodimer, the this compound-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction typically upregulates the transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).

-

Transrepression: The monomeric this compound-GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its genomic and non-genomic actions, leading to broad anti-inflammatory and immunosuppressive activities.

Anti-inflammatory and Immunosuppressive Effects

By modulating gene expression, this compound is expected to:

-

Inhibit the production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α).

-

Reduce the synthesis of inflammatory mediators like prostaglandins and leukotrienes.

-

Decrease the expression of adhesion molecules, thereby reducing the infiltration of leukocytes into inflammatory sites.

-

Induce apoptosis in certain immune cells, such as lymphocytes and eosinophils.

One source suggests that this compound's anti-inflammatory potency is approximately four times that of hydrocortisone.

Comparative Glucocorticoid Receptor Binding Affinity

While specific data for this compound is unavailable, the relative binding affinity (RBA) for the glucocorticoid receptor is a key determinant of a corticosteroid's potency. The following table presents RBA values for related compounds, with dexamethasone typically used as a reference.

| Compound | Relative Binding Affinity (Dexamethasone = 100) |

| Dexamethasone | 100 |

| Prednisolone | ~19 |

| Methylprednisolone | ~11.9 |

| Hydrocortisone | ~10 |

Note: These values are compiled from various sources and may vary depending on the assay conditions. The RBA of this compound is expected to be in a similar range to prednisolone and methylprednisolone.

Pharmacokinetics

The pharmacokinetic profile of this compound is anticipated to be influenced by its chemical structure, particularly its nature as a water-soluble prednisolone derivative.

Absorption, Distribution, Metabolism, and Excretion

-

Absorption: As a water-soluble compound, this compound is suitable for parenteral administration (intravenous or intramuscular), leading to rapid and complete bioavailability.

-

Distribution: Like other glucocorticoids, this compound is expected to be distributed throughout the body and bind to plasma proteins, primarily albumin and corticosteroid-binding globulin (CBG).

-

Metabolism: this compound is likely metabolized in the liver, primarily by cytochrome P450 enzymes, with potential for the formation of active or inactive metabolites.

-

Excretion: The metabolites are expected to be excreted mainly through the kidneys.

Comparative Pharmacokinetic Parameters

The following table provides a summary of key pharmacokinetic parameters for prednisolone and methylprednisolone for comparative context.

| Parameter | Prednisolone | Methylprednisolone |

| Bioavailability (oral) | >80% | ~80-99% |

| Time to Peak Plasma Concentration (oral) | 1-2 hours | 1.5-2.5 hours |

| Plasma Protein Binding | 70-90% (concentration-dependent) | ~77% |

| Elimination Half-life | 2-3 hours | 2-4 hours |

| Metabolism | Hepatic | Hepatic |

| Primary Route of Excretion | Renal | Renal |

Note: These are average values and can vary based on individual patient factors.

Experimental Protocols

The following sections describe standard experimental protocols used to characterize the pharmacological profile of glucocorticoids like this compound.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the glucocorticoid receptor.

Methodology:

-

Preparation of Cytosol: A source of glucocorticoid receptors, such as rat liver or human peripheral blood mononuclear cells, is homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction.

-

Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the cytosolic preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Unbound Ligand: After incubation, the bound and unbound radioligand are separated using a technique such as dextran-coated charcoal adsorption or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Figure 2: Glucocorticoid Receptor Binding Assay Workflow

Transactivation and Transrepression Assays

Objective: To assess the ability of this compound to induce GR-mediated transactivation and transrepression.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or A549) is cultured and transiently transfected with:

-

A GR expression vector.

-

A reporter plasmid containing a GRE-driven promoter linked to a reporter gene (e.g., luciferase) for transactivation assessment.

-

A reporter plasmid containing an NF-κB or AP-1 responsive promoter linked to a reporter gene for transrepression assessment.

-

-

Treatment: The transfected cells are treated with varying concentrations of this compound. For the transrepression assay, cells are also stimulated with a pro-inflammatory agent (e.g., TNF-α) to activate NF-κB or AP-1.

-

Reporter Gene Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.

-

Data Analysis: The dose-response curves for transactivation and transrepression are generated, and the EC₅₀ (for transactivation) and IC₅₀ (for transrepression) values are calculated.

Figure 3: Transactivation vs. Transrepression Assay Logic

Conclusion

This compound is a synthetic glucocorticoid with an expected pharmacological profile consistent with its classification as a prednisolone derivative. Its potent anti-inflammatory and anti-allergic effects are mediated through the glucocorticoid receptor, involving both transactivation and transrepression of gene expression. While specific quantitative data for this compound remains limited in the public domain, this technical guide provides a comprehensive framework for understanding its likely pharmacological properties and the experimental approaches for its characterization. Further research is warranted to fully elucidate the specific binding affinities, potency, and pharmacokinetic parameters of this compound to better define its therapeutic potential.

References

An In-depth Technical Guide to Mazipredone (CAS Number: 13085-08-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mazipredone, with the CAS number 13085-08-0, is a synthetic glucocorticoid and a water-soluble derivative of prednisolone.[1] Marketed under the brand name Depersolon, it has been used for its potent anti-inflammatory and anti-allergic properties.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a proposed synthesis pathway, mechanism of action, and detailed experimental protocols for its analysis and evaluation.

Chemical and Physical Properties

This compound is a white crystalline powder. Its chemical structure is characterized by the prednisolone backbone with a 4-methyl-1-piperazinyl group at the C-21 position. This substitution enhances its water solubility compared to prednisolone.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13085-08-0 | [2] |

| Molecular Formula | C₂₆H₃₈N₂O₄ | [4] |

| Molecular Weight | 442.60 g/mol | [4] |

| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | [2] |

| Synonyms | Depersolone, Methylpiperazinyl deoxyprednisolone, Deoxymethylpiperazinyl prednisolone | [2] |

| Appearance | White crystalline powder | N/A |

| Solubility | Water-soluble | [1] |

Synthesis Pathway

References

Unveiling Depersolon: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depersolon, the brand name for the synthetic glucocorticoid Mazipredone, has been utilized for its anti-inflammatory and anti-allergic properties. This document provides a comprehensive overview of the discovery and synthesis of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of key chemical transformations. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development and steroid chemistry.

Introduction

Depersolon, chemically known as this compound, is a synthetic corticosteroid that has been marketed in Central Europe, particularly in the Czech Republic and Hungary.[1] As a glucocorticoid, it exerts its therapeutic effects by modulating inflammatory and immune responses. Understanding the origins and synthetic pathways of such compounds is crucial for further drug development, impurity profiling, and the exploration of new therapeutic applications. While the exact date and individuals behind the initial discovery of this compound are not extensively documented in readily available literature, its development can be traced back to research in Hungary, with significant contributions from scientists at Gedeon Richter Plc.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of this compound is essential for its synthesis, formulation, and analysis.

| Property | Value |

| Chemical Name | 11β,17α-Dihydroxy-21-(4-methyl-1-piperazinyl)pregna-1,4-diene-3,20-dione |

| Brand Name | Depersolon |

| Molecular Formula | C₂₆H₃₈N₂O₄ |

| Molecular Weight | 442.60 g/mol |

| CAS Number | 13085-08-0 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from a readily available corticosteroid precursor, typically Prednisolone. The key transformation is the introduction of the methylpiperazinyl group at the C21 position.

Synthetic Pathway Overview

The synthesis can be conceptually broken down into two main stages: activation of the C21 hydroxyl group of the corticosteroid backbone and the subsequent nucleophilic substitution with N-methylpiperazine.

Caption: General synthetic scheme for this compound from Prednisolone.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established methodologies for similar corticosteroid modifications.

Step 1: Activation of the C21-Hydroxyl Group of Prednisolone

-

Materials: Prednisolone, Pyridine (anhydrous), Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Prednisolone in anhydrous DCM and anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Methanesulfonyl chloride or p-Toluenesulfonyl chloride dropwise to the cooled solution while stirring.

-

Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude C21-activated intermediate.

-

Purify the intermediate by column chromatography on silica gel.

-

Step 2: Nucleophilic Substitution with N-methylpiperazine

-

Materials: C21-activated Prednisolone intermediate, N-methylpiperazine, Acetonitrile (anhydrous), Sodium bicarbonate.

-

Procedure:

-

Dissolve the purified C21-activated intermediate in anhydrous acetonitrile in a round-bottom flask.

-

Add N-methylpiperazine and sodium bicarbonate to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude this compound.

-

Purify the final product by recrystallization or column chromatography.

-

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the steroid backbone, with characteristic signals for the methylpiperazinyl moiety. |

| ¹³C NMR | Resonances consistent with the carbon skeleton of this compound. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (m/z = 442.6). |

| HPLC | A single major peak indicating high purity, with retention time matching a reference standard. |

| Melting Point | A sharp melting point range consistent with the pure compound. |

Analysis of potential impurities is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient. A key study by Gazdag et al. identified 15 potential impurities and degradation products of this compound using HPLC-MS and HPLC-diode-array UV techniques. These impurities can arise from side reactions during synthesis or from the degradation of the final product.

Signaling Pathway of Glucocorticoids

As a glucocorticoid, this compound is expected to exert its effects through the glucocorticoid receptor (GR) signaling pathway.

Caption: Glucocorticoid receptor signaling pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and discovery of Depersolon (this compound). The detailed synthetic protocol and characterization data serve as a valuable resource for chemists and pharmaceutical scientists. Further research into the specific nuances of the original manufacturing process and a more comprehensive impurity profile would be beneficial for a complete understanding of this corticosteroid. The provided diagrams offer a clear visual representation of the chemical and biological processes involved.

References

Mazipredone Free Base: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of mazipredone free base, a potent glucocorticoid with anti-inflammatory and anti-allergic properties. Due to the limited availability of public data on this compound free base, this document synthesizes known information, draws comparisons with structurally similar corticosteroids, and outlines detailed experimental protocols for its characterization. The guide is intended to be a valuable resource for researchers and professionals involved in the development of drug formulations containing this compound.

Introduction to this compound

This compound is a synthetic glucocorticoid derivative of prednisolone.[1] It has been marketed under the brand name Depersolon and is recognized for its anti-inflammatory and anti-allergic activities.[1] The chemical structure of this compound free base is presented in Figure 1. Understanding its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations.

Figure 1: Chemical Structure of this compound Free Base

A simplified representation of the this compound free base molecule.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Detailed quantitative solubility data for this compound free base in a range of aqueous and organic solvents is not extensively available in public literature. However, based on available information and the physicochemical properties of similar corticosteroids, a qualitative solubility profile can be summarized.

Aqueous and Organic Solvent Solubility

This compound free base is reported to be soluble in dimethyl sulfoxide (DMSO). While one source describes this compound as "water-soluble," this likely refers to a salt form, such as this compound hydrochloride, as corticosteroids are generally poorly soluble in water. For instance, hydrocortisone is nearly insoluble in water. The solubility of corticosteroids is typically enhanced in organic solvents.

Table 1: Solubility of this compound Free Base and Structurally Related Corticosteroids

| Compound | Water | Ethanol | Methanol | Acetonitrile | DMSO |

| This compound Free Base | Poorly Soluble (anticipated) | Data Not Available | Data Not Available | Data Not Available | Soluble |

| Prednisolone | Very Slightly Soluble | Sparingly Soluble | Sparingly Soluble | Slightly Soluble | Freely Soluble |

| Hydrocortisone | Very Slightly Soluble | Sparingly Soluble | Sparingly Soluble | Slightly Soluble | Freely Soluble |

This table presents a qualitative summary of solubility. "Data Not Available" indicates that specific quantitative data for this compound free base could not be located in the public domain.

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound free base in various solvents.

Protocol 1: Shake-Flask Solubility Measurement

-

Preparation: Add an excess amount of this compound free base to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Workflow for shake-flask solubility determination.

Stability Profile

The stability of this compound is a critical quality attribute that can be affected by various environmental factors. Understanding its degradation pathways is essential for developing a robust formulation and defining appropriate storage conditions.

Forced Degradation Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways. Key stress conditions include hydrolysis, oxidation, and photolysis.

A pivotal study by Gazdag et al. (1998) investigated the hydrolytic and oxidative degradation of this compound hydrochloride. The study identified 15 impurities and degradation products using HPLC-MS and HPLC-diode array detection. This indicates that this compound is susceptible to degradation in both acidic and basic media, as well as under oxidative stress.

Table 2: Summary of this compound Stability under Forced Degradation Conditions

| Stress Condition | Observation |

| Acidic Hydrolysis | Degradation observed. |

| Basic Hydrolysis | Degradation observed. |

| Oxidation | Sensitive to oxidation. |

| Thermal | Data Not Available. |

| Photolytic | Data Not Available. |

This table is based on the findings for this compound hydrochloride and general characteristics of corticosteroids.

Degradation Pathways

Based on the known degradation of corticosteroids, the primary degradation pathways for this compound likely involve:

-

Hydrolysis: The ester-like side chain at C-17 is susceptible to hydrolysis, particularly under acidic or basic conditions.

-

Oxidation: The dihydroxyacetone side chain and other parts of the steroid nucleus can be prone to oxidation.

Potential degradation pathways of this compound.

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a general procedure for conducting forced degradation studies on this compound free base, in line with ICH guidelines.

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound free base in suitable solvents.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C).

-

Basic Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug or a solution to high temperatures (e.g., 60-80°C).

-

Photodegradation: Expose the drug solution or solid drug to UV and visible light (in accordance with ICH Q1B guidelines).

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate the parent drug from its degradation products.

-

Peak Purity and Identification: Assess the peak purity of the parent drug and identify the major degradation products using techniques like mass spectrometry (MS).

Workflow for a forced degradation study.

Conclusion

While specific quantitative data for this compound free base solubility remains limited in the public domain, this guide provides a foundational understanding of its expected physicochemical properties based on available information and comparison with related corticosteroids. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability characteristics of this compound free base. Such data is indispensable for the rational design and development of stable and bioavailable pharmaceutical formulations. Further research to generate and publish quantitative solubility and detailed stability data for this compound free base would be highly beneficial to the pharmaceutical science community.

References

An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of Mazipredone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids diffuse across the cell membrane and bind to the GR, which resides in the cytoplasm in a complex with chaperone proteins, including heat shock proteins (HSPs). Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. In the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in inflammation, metabolism, and other physiological processes.

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of a ligand for its receptor is typically quantified using parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the relative binding affinity (RBA).

-

IC50: The concentration of a competing ligand that displaces 50% of a radiolabeled ligand from the receptor.

-

Ki: The inhibition constant, which represents the affinity of the competing ligand for the receptor. It is independent of the radioligand concentration and is calculated from the IC50 value.

-

RBA: The ratio of the affinity of a test compound to the affinity of a standard compound (e.g., dexamethasone) for the receptor, expressed as a percentage.

While specific binding affinity data for this compound is not publicly available, the following table presents the GR binding affinities of several common glucocorticoids to provide a comparative context.

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |

| Dexamethasone | 100 | [1] |

| Prednisolone | 19 | [1] |

| Hydrocortisone | 10 | [1] |

| Fluticasone Propionate | 1800 | [2] |

| Mometasone Furoate | 2240 | [3] |

| Budesonide | 935 | [2] |

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The most common method for determining the GR binding affinity of a compound is a competitive radioligand binding assay.

Objective

To determine the in vitro binding affinity of this compound for the human glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials

-

Receptor Source: Recombinant human glucocorticoid receptor or cytosol preparations from cells or tissues expressing GR.

-

Radioligand: A high-affinity GR ligand labeled with a radioisotope, typically [³H]-dexamethasone.

-

Test Compound: this compound.

-

Reference Compound: Unlabeled dexamethasone.

-

Assay Buffer: e.g., Tris-HCl buffer containing molybdate to stabilize the receptor.

-

Scintillation Cocktail: For detection of radioactivity.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Experimental Workflow

Detailed Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and unlabeled dexamethasone (reference compound) in the assay buffer.

-

Prepare the receptor source (e.g., thaw recombinant GR or prepare cytosol from cells).

-

Prepare the radioligand solution at a concentration appropriate for the assay (typically at or below its Kd).

-

-

Assay Setup:

-

In a multi-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor + Radioligand + Assay Buffer.

-

Non-specific Binding: Receptor + Radioligand + a high concentration of unlabeled dexamethasone.

-

Competitive Binding: Receptor + Radioligand + varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through glass fiber filters that retain the receptor-ligand complex.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Radioactivity:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The glucocorticoid receptor binding affinity is a fundamental parameter for characterizing the potency of corticosteroids like this compound. Although specific binding data for this compound is not currently available in the public literature, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The comparative data for other glucocorticoids serves as a valuable reference for interpreting potential findings. The application of standardized competitive binding assays will enable researchers to accurately quantify the GR binding affinity of this compound, which is essential for a comprehensive understanding of its pharmacological profile and for the development of new glucocorticoid-based therapies.

References

- 1. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Anti-inflammatory Effects of Mazipredone: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the anticipated in vivo anti-inflammatory effects and evaluation methodologies for Mazipredone, a synthetic glucocorticoid. It is important to note that publicly available, peer-reviewed literature detailing specific in vivo studies on this compound is limited. Therefore, this guide is based on the well-established pharmacology of the glucocorticoid class, to which this compound belongs. The experimental protocols and data presentation formats described herein represent standard methodologies in the field for assessing the anti-inflammatory properties of such compounds.

Introduction to this compound and Glucocorticoid Anti-inflammatory Action

This compound, also known as Depersolon, is a synthetic glucocorticoid corticosteroid.[1] Like other members of this class, its primary therapeutic action is derived from its potent anti-inflammatory and immunosuppressive effects. Glucocorticoids are a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases.[2][3] Their mechanism of action is complex, involving both genomic and non-genomic pathways to modulate the expression of inflammatory mediators.

The anti-inflammatory effects of glucocorticoids are primarily mediated by their interaction with the glucocorticoid receptor (GR).[3] Upon binding, the glucocorticoid-GR complex translocates to the nucleus and influences gene transcription. This leads to two main outcomes:

-

Transrepression: The suppression of pro-inflammatory genes. This is a key mechanism where the glucocorticoid-GR complex interferes with the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3][4] This interference reduces the expression of inflammatory cytokines, chemokines, and adhesion molecules.

-

Transactivation: The induction of anti-inflammatory genes. The complex can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased production of anti-inflammatory proteins like annexin A1 (lipocortin-1) and glucocorticoid-induced leucine zipper (GILZ).[3][5] Annexin A1 is known to inhibit phospholipase A2, a key enzyme in the arachidonic acid pathway that produces inflammatory prostaglandins and leukotrienes.

Signaling Pathways in Glucocorticoid-Mediated Anti-inflammation

The molecular cascade initiated by glucocorticoids to exert their anti-inflammatory effects is multifaceted. The following diagram illustrates the principal signaling pathway.

In Vivo Models for Assessing Anti-inflammatory Effects

A variety of animal models are employed to evaluate the efficacy of anti-inflammatory compounds. These models can be broadly categorized into acute and chronic inflammation models.

Acute Inflammation Models

This is a widely used and well-established model for screening anti-inflammatory drugs.[6] Carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema.

Experimental Protocol:

-

Animal Model: Wistar or Sprague-Dawley rats (150-200g) are typically used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

-

Grouping: Animals are randomly assigned to groups (e.g., vehicle control, positive control like Indomethacin, and this compound at various doses).

-

Drug Administration: The test compound (this compound) or vehicle is administered, usually orally or intraperitoneally, at a specified time before carrageenan injection (e.g., 60 minutes).

-

Induction of Inflammation: 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 24 hours).

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

This model is used to assess topical or systemic anti-inflammatory activity. Croton oil contains 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent.

Experimental Protocol:

-

Animal Model: Swiss albino or BALB/c mice (20-25g).

-

Drug Administration: For systemic evaluation, this compound is administered orally or intraperitoneally. For topical evaluation, it is applied directly to the ear.

-

Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear. The left ear serves as a control.

-

Measurement of Edema: After a specified period (e.g., 4-6 hours), the animals are euthanized, and circular sections are punched out from both ears and weighed. The difference in weight between the right and left ear punches indicates the degree of edema.

-

Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the vehicle-treated group.

Chronic Inflammation Models

This model mimics the proliferative phase of inflammation and is useful for evaluating the effects of drugs on chronic inflammation.

Experimental Protocol:

-

Animal Model: Wistar rats (150-200g).

-

Implantation: Sterilized cotton pellets (e.g., 10 mg) are surgically implanted subcutaneously in the axilla or groin region.

-

Drug Administration: this compound or a standard drug (e.g., prednisolone) is administered daily for a set period (e.g., 7 days).

-

Explantation and Measurement: On the final day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed.

-

Data Analysis: The net dry weight of the granuloma is calculated, and the percentage inhibition of granuloma formation is determined for the drug-treated groups relative to the control group.

Generalized Experimental Workflow

The following diagram provides a visual representation of a typical workflow for an in vivo anti-inflammatory study.

Data Presentation

Quantitative data from in vivo anti-inflammatory studies are typically summarized in tables to allow for clear comparison between treatment groups. As specific data for this compound are not available, the following tables are presented as examples of how such data would be structured.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | 1.25 ± 0.08 | - |

| Indomethacin | 10 | 0.60 ± 0.05 | 52.0 |

| This compound | 1 | 1.05 ± 0.07 | 16.0 |

| This compound | 5 | 0.82 ± 0.06 | 34.4 |

| This compound | 10 | 0.65 ± 0.05* | 48.0 |

| p < 0.05 compared to Vehicle Control |

Table 2: Effect of this compound on Cotton Pellet-Induced Granuloma in Rats

| Treatment Group | Dose (mg/kg/day) | Dry Weight of Granuloma (mg) (Mean ± SEM) | % Inhibition |

| Vehicle Control | - | 45.8 ± 3.2 | - |

| Prednisolone | 5 | 22.1 ± 2.5 | 51.7 |

| This compound | 5 | 30.5 ± 2.8 | 33.4 |

| This compound | 10 | 24.3 ± 2.6 | 46.9 |

| This compound | 20 | 21.9 ± 2.4 | 52.2 |

| p < 0.05 compared to Vehicle Control |

Conclusion

While specific in vivo studies on this compound are not extensively documented in publicly accessible literature, its classification as a synthetic glucocorticoid provides a strong basis for predicting its anti-inflammatory properties and the methods by which they would be evaluated. It is anticipated that this compound would demonstrate dose-dependent anti-inflammatory activity in standard animal models of acute and chronic inflammation, mediated through the classical glucocorticoid receptor signaling pathways. Further research is necessary to quantify the specific potency and efficacy of this compound in these models and to establish its pharmacokinetic and pharmacodynamic profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. internationaldrugmart.com [internationaldrugmart.com]

- 5. mdpi.com [mdpi.com]

- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]

Early-Stage Research on Prednisolone Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the core tenets of early-stage research on prednisolone derivatives, a significant class of synthetic glucocorticoids. Due to a notable scarcity of publicly available research on specific derivatives such as Mazipredone, this document broadens its scope to cover the general principles, experimental protocols, and data interpretation relevant to the discovery and preclinical development of novel prednisolone-based anti-inflammatory agents. This compound, a known water-soluble, long-acting prednisolone derivative, serves as a case study for a compound with limited public research data, underscoring the proprietary nature of much of the work in this field. This guide will therefore focus on the foundational knowledge required to embark on the development of new chemical entities within this class, leveraging established methodologies for corticosteroid research.

Introduction to Prednisolone and its Derivatives

Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Its derivatives are developed to optimize its therapeutic index, seeking to enhance anti-inflammatory potency while minimizing the significant side effects associated with long-term corticosteroid use, such as metabolic changes and immunosuppression.[2] Modifications to the prednisolone backbone can alter its pharmacokinetic and pharmacodynamic properties, leading to improved local activity, reduced systemic absorption, or altered receptor binding affinity.[2][3]

This compound, or 11β,17α-Dihydroxy-21-(4-methyl-1-piperazinyl)pregna-1,4-diene-3,20-dione, is one such derivative, notable for its use as a topical and parenteral glucocorticoid. However, detailed early-stage research, including synthesis pathways and preclinical data for its novel analogues, is not widely available in the public domain.

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

The physiological and pharmacological actions of prednisolone derivatives are mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[4][5] The binding of a glucocorticoid to the cytoplasmic GR initiates a signaling cascade that ultimately modulates the transcription of a wide array of genes, leading to the observed anti-inflammatory effects.

Upon binding to its ligand, the GR translocates from the cytoplasm to the nucleus.[5][6] In the nucleus, the ligand-receptor complex can influence gene expression through several mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.

-

Transrepression: The activated GR can inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are key players in the inflammatory response. This interaction prevents the transcription of pro-inflammatory genes, including those for cytokines and chemokines.[6]

The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor.

Synthesis Strategies for Novel Prednisolone Derivatives

The synthesis of novel prednisolone derivatives often starts from readily available steroid precursors like hydrocortisone or prednisolone itself.[7] Chemical modifications are strategically introduced to alter the molecule's properties. Common synthetic modifications include:

-

Esterification: Introduction of ester groups at the C17 and C21 positions can modulate solubility and create "soft steroids" or antedrugs, which are designed to be metabolized into inactive forms after exerting their therapeutic effect locally, thereby reducing systemic side effects.[2][8]

-

Halogenation: The addition of halogen atoms, particularly fluorine at the C6 or C9 positions, can significantly increase anti-inflammatory potency.[2]

-

Modifications at C6 and C16: Introducing methyl or other small groups at these positions can enhance glucocorticoid activity and reduce mineralocorticoid side effects.[2]

A generalized synthesis might involve protecting hydroxyl groups, performing the desired chemical modification, and then deprotecting to yield the final compound. For instance, a 12-step synthesis of 6-(methoxycarbonyl)prednisolone from hydrocortisone has been described, highlighting the complexity that can be involved in generating novel derivatives.[7]

Preclinical Evaluation Workflow

The early-stage evaluation of novel prednisolone derivatives follows a structured workflow to characterize their potency, selectivity, and potential for side effects. This process involves a series of in vitro and in vivo assays.

The diagram below outlines a typical preclinical experimental workflow for screening and characterizing novel prednisolone derivatives.

Experimental Protocols

Detailed protocols are crucial for the reproducibility of results. Below are methodologies for key experiments in the preclinical evaluation of prednisolone derivatives.

In Vitro: NF-κB Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to inhibit the NF-κB signaling pathway, a key mechanism of glucocorticoid-mediated transrepression.[9]

-

Cell Line: C2C12 muscle cells stably expressing an NF-κB luciferase reporter gene.

-

Protocol:

-

Seed C2C12 cells in a 96-well plate and grow to confluence.

-

Pre-treat cells with various concentrations of the test prednisolone derivative or vehicle control for 1 hour.

-

Induce inflammation by adding TNF-α to the cell culture medium.

-

Incubate for a defined period (e.g., 6-8 hours) to allow for NF-κB activation and luciferase expression.

-

Lyse the cells and add a luciferase substrate.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: The percentage inhibition of NF-κB activity is calculated relative to the TNF-α-stimulated vehicle control. IC50 values are determined from the dose-response curve.

In Vivo: Croton Oil-Induced Mouse Ear Edema Assay

This is a standard model for assessing the topical anti-inflammatory activity of corticosteroids.[7][10]

-

Animal Model: Male mice (e.g., Swiss Webster).

-

Protocol:

-

Prepare a solution of croton oil in a suitable vehicle (e.g., acetone).

-

Dissolve the test prednisolone derivatives and a positive control (e.g., prednisolone) in the croton oil solution at various concentrations.

-

Apply a standardized volume of the solution to the inner surface of one ear of each mouse. The contralateral ear receives the vehicle alone.

-

After a set time (e.g., 4-6 hours), sacrifice the animals and take a standard-sized punch biopsy from both ears.

-

Weigh the ear punches immediately.

-

-

Data Analysis: The anti-inflammatory effect is expressed as the percentage reduction in the weight of the ear punch from the treated ear compared to the vehicle-treated ear. ED50 values (the dose causing 50% inhibition of edema) can be calculated.

Data Presentation and Interpretation

Quantitative data from preclinical studies are essential for comparing the potency and safety profiles of novel derivatives.

Relative Anti-inflammatory Potency

The anti-inflammatory potency of corticosteroids is often compared to that of hydrocortisone or prednisolone.[11] The following table provides illustrative data on the relative potencies of several well-known corticosteroids. Note: This data is for comparative purposes and does not represent novel derivatives.

| Compound | Equivalent Anti-inflammatory Dose (mg) | Relative Anti-inflammatory Potency |

| Hydrocortisone | 20 | 1 |

| Prednisolone | 5 | 4 |

| Methylprednisolone | 4 | 5 |

| Dexamethasone | 0.75 | 25-30 |

| Betamethasone | 0.75 | 25-30 |

Data adapted from comparative studies of corticosteroids.[11]

Therapeutic Index

A key goal in developing new derivatives is to improve the therapeutic index, which is the ratio of the desired anti-inflammatory effect to the undesired systemic side effects. Assays such as thymic involution and adrenal suppression provide a measure of systemic activity.[7] A successful derivative will show high potency in local anti-inflammatory models but low activity in systemic effect assays. For example, studies on 6-(methoxycarbonyl)prednisolone derivatives showed that while some retained potent anti-inflammatory activity, they caused significantly less thymic involution and adrenal suppression compared to prednisolone at equiactive doses.[7]

Conclusion

The development of novel prednisolone derivatives remains a promising avenue for improving the treatment of inflammatory diseases. While specific data on compounds like this compound and its derivatives are limited in the public sphere, the established principles of corticosteroid research provide a clear roadmap for early-stage development. This process hinges on a systematic workflow of synthesis, in vitro screening, and in vivo efficacy and safety profiling. By focusing on the molecular mechanisms of GR signaling and employing robust preclinical models, researchers can identify and advance new chemical entities with improved therapeutic profiles.

References

- 1. Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systemic activities of a new anti-inflammatory steroid: methyl 20-dihydroprednisolonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 7. Synthesis of 6-(methoxycarbonyl)prednisolone and its derivatives as new antiinflammatory steroidal antedrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiinflammatory activity of two novel derivatives of prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]

- 11. gpnotebook.com [gpnotebook.com]

Methodological & Application

Application Notes and Protocols: Mazipredone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mazipredone hydrochloride is a synthetic glucocorticoid corticosteroid, structurally derived from prednisolone.[1][2] It is recognized for its anti-inflammatory and immunosuppressive properties.[3] This document provides a high-level overview of a plausible synthesis protocol for this compound hydrochloride, detailed analytical methodologies for its characterization, and an explanation of its mechanism of action. The information is intended for research and development purposes.

Chemical Properties

A summary of the key chemical properties for this compound and its hydrochloride salt is presented below.

| Property | Value | Reference |

| Chemical Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one hydrochloride | [4] |

| Molecular Formula | C₂₆H₃₉ClN₂O₄ | [4] |

| Molecular Weight | 479.05 g/mol | [4] |

| CAS Number | 60-39-9 | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO | [2] |

Synthesis Protocol Overview

The synthesis of this compound hydrochloride involves the chemical modification of a prednisolone-based precursor. The core of the synthesis is a nucleophilic substitution reaction where the C21 hydroxyl group of prednisolone is first activated by converting it into a good leaving group, such as a tosylate or a halide. This is followed by a reaction with N-methylpiperazine to introduce the piperazinyl moiety. The final step involves the formation of the hydrochloride salt.

Disclaimer: This protocol is a generalized representation based on established chemical principles for steroid modification. It is intended for informational purposes only. Any laboratory synthesis should be conducted by qualified professionals with appropriate safety measures in place.

Generalized Two-Step Synthesis

Step 1: Activation of the C21-Hydroxyl Group of Prednisolone

The initial step involves the reaction of Prednisolone 21-acetate (or a similar protected prednisolone) with a reagent to create a more reactive intermediate. A common method is the introduction of a sulfonyl ester, such as a tosylate, at the 21-position.

-

Reaction: Prednisolone -> 21-tosyloxyprednisolone

-

Reagents: p-Toluenesulfonyl chloride (TsCl)

-

Solvent: Pyridine

-

General Conditions: The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control selectivity and then allowed to warm to room temperature.

Step 2: Nucleophilic Substitution with N-methylpiperazine and Salt Formation

The activated intermediate is then reacted with N-methylpiperazine. The piperazine nitrogen acts as a nucleophile, displacing the tosylate group to form the this compound base. The final product is obtained by reacting the free base with hydrochloric acid.

-

Reaction: 21-tosyloxyprednisolone + N-methylpiperazine -> this compound

-

Reagents: N-methylpiperazine, Hydrochloric acid (HCl)

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-